
An In-depth Technical Guide to 5-(Pyridin-2-
yl)thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
5-(Pyridin-2-yl)thiophene-2-

carbaldehyde

Cat. No.: B141266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 5-(Pyridin-2-yl)thiophene-2-
carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and

materials science. This document details its chemical properties, synthesis methodologies, and

known biological activities of its derivatives. Particular emphasis is placed on experimental

protocols for its synthesis and the exploration of its potential as a scaffold in drug discovery.

Chemical Identity and Properties
5-(Pyridin-2-yl)thiophene-2-carbaldehyde is a biheterocyclic aromatic compound featuring a

pyridine ring linked to a thiophene-2-carbaldehyde moiety. Its IUPAC name is confirmed as 5-

pyridin-2-ylthiophene-2-carbaldehyde.[1] This structure serves as a versatile building block for

the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Chemical and Physical Properties
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Property Value Reference(s)

IUPAC Name
5-pyridin-2-ylthiophene-2-

carbaldehyde
[1]

CAS Number 132706-12-8 [1][2][3]

Molecular Formula C₁₀H₇NOS [1][2][3]

Molecular Weight 189.23 g/mol [1][2]

Appearance Orange crystalline powder [4]

Melting Point 122-125 °C [2][4]

Boiling Point 356.1 °C at 760 mmHg [2]

Density 1.269 g/cm³ [2]

Canonical SMILES
C1=CC=NC(=C1)C2=CC=C(S

2)C=O
[1]

InChI

InChI=1S/C10H7NOS/c12-7-8-

4-5-10(13-8)9-3-1-2-6-11-9/h1-

7H

[1]

Synthesis Methodologies
The synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde and its analogs can be achieved

through several modern organic chemistry techniques. The most prominent and versatile

methods include palladium-catalyzed cross-coupling reactions and innovative skeletal editing

strategies.

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-

carbon bonds. In the context of synthesizing the target molecule, this involves the reaction of a

pyridine boronic acid derivative with a brominated thiophene-2-carbaldehyde, or vice versa.

Experimental Protocol: Synthesis of a Related Compound, 5-(Thiophen-2-yl)nicotinaldehyde
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This protocol for a structurally similar compound illustrates the general principles of the Suzuki-

Miyaura coupling for this class of molecules.[1][5]

Materials:

5-Bromonicotinaldehyde (1.0 eq)

Thiophene-2-boronic acid (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

Potassium Carbonate (K₂CO₃) (2.0 eq)

1,4-Dioxane

Water

Procedure:

In a round-bottom flask, combine 5-bromonicotinaldehyde, thiophene-2-boronic acid, and

potassium carbonate.

Add a 4:1 mixture of 1,4-dioxane and water to the flask.

Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20

minutes.

Under an inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

Heat the mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the mixture to room temperature, dilute with water, and extract with

ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

filter.
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Concentrate the solution under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate eluent system.[1]

Diagram 1: Suzuki-Miyaura Cross-Coupling Workflow

Reaction Vessel

5-Bromopyridine-3-carbaldehyde

Reaction Mixture

Dioxane/Water, 90°C, 12h

Thiophene-2-boronic acid
Dioxane/Water, 90°C, 12h

Pd(PPh3)4 Catalyst Dioxane/Water, 90°C, 12h

K2CO3 Base Dioxane/Water, 90°C, 12h

Work-up & Extraction Column Chromatography 5-(Thiophen-2-yl)nicotinaldehyde

Click to download full resolution via product page

Suzuki-Miyaura reaction workflow for a similar compound.

Skeletal Editing of Pyridines
A novel and powerful strategy for the synthesis of thiophene-2-carbaldehydes involves the

skeletal editing of pyridines. This method utilizes elemental sulfur to achieve a C-N to S atom

swap through an addition of nucleophiles, ring-opening, and ring-closing (ANRORC) process.

[6][7]

Experimental Protocol: Skeletal Editing of a Substituted Pyridine
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This protocol details the general procedure for converting a pyridine derivative into a

corresponding thiophene-2-carbaldehyde.[6][7]

Materials:

Substituted N-(2,4-dinitrophenyl) pyridinium salt (Zincke salt) (0.1 mmol)

Pyrrolidine (0.25 mmol)

Chloroform (1.0 mL)

Elemental Sulfur (S₈) (0.2 mmol)

Potassium tert-butoxide (0.1 mmol)

Dimethyl sulfoxide (DMSO) (1.0 mL)

Procedure:

To a flask, add the Zincke salt and chloroform.

Add pyrrolidine dropwise and stir at 25 °C for 1 hour.

Remove the solvent under reduced pressure.

Add elemental sulfur, potassium tert-butoxide, and DMSO to the residue.

Stir the resulting solution at 100 °C for 12 hours.

After cooling, the product can be isolated and purified using standard techniques such as

column chromatography.[6][7]

Diagram 2: Skeletal Editing Logical Flow
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Substituted Pyridine

Formation of Zincke Salt

Nucleophilic Addition & Ring Opening
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Logical steps in the skeletal editing of pyridines to thiophenes.

Applications in Drug Discovery and Materials
Science
While 5-(Pyridin-2-yl)thiophene-2-carbaldehyde itself is primarily a building block, its

derivatives have shown promising biological activities, suggesting its potential as a scaffold in
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drug discovery. The thiophene and pyridine moieties are prevalent in many FDA-approved

drugs.

Biological Activities of Derivatives
Derivatives of the core 5-(pyridin-2-yl)thiophene structure have been investigated for a range of

therapeutic applications.

Antitumor Activity: Thiophene and pyridine derivatives have demonstrated in vitro antitumor

activity against various cancer cell lines.[8][9][10] For example, certain amino derivatives of

pyridine-2-carboxaldehyde thiosemicarbazone have shown potent inhibition of ribonucleotide

reductase, a key enzyme in DNA synthesis, and prolonged the survival of mice with L1210

leukemia.[9]

Antibacterial and Antifungal Activity: Thiophene-2-carboxamide derivatives have exhibited

significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[11]

The structural features of the pyridine-thiophene scaffold suggest potential for the

development of novel antimicrobial agents.

Enzyme Inhibition: Derivatives have been synthesized and evaluated as inhibitors of various

enzymes. For instance, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have

been studied as lipoxygenase inhibitors with potential anticancer activity.[11]

Table 2: Biological Activities of Related Thiophene and Pyridine Derivatives
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Activity Compound Class Key Findings Reference(s)

Antitumor

Pyridine-2-

carboxaldehyde

thiosemicarbazones

Inhibition of

ribonucleotide

reductase, activity

against L1210

leukemia.

[9]

Antitumor
Novel pyridine and

thiophene derivatives

In vitro activity against

Ehrlich ascites

carcinoma cells.

[8]

Antibacterial

Thiophene-2-

carboxamide

derivatives

Activity against S.

aureus, B. subtilis, E.

coli, and P.

aeruginosa.

[11]

Enzyme Inhibition

N-(5-(pyridin-2-

yl)-1,3,4-thiadiazol-2-

yl)benzamides

Lipoxygenase

inhibition.
[11]

Acetylcholinesterase

Inhibition
Thiophene derivatives

Potential for

Alzheimer's disease

treatment.

[12]

Potential Signaling Pathway Involvement
Given the activity of derivatives as kinase inhibitors and in cancer models, it is plausible that

molecules derived from the 5-(pyridin-2-yl)thiophene-2-carbaldehyde scaffold could

modulate key cellular signaling pathways involved in cell proliferation, survival, and

inflammation. A common target for such heterocyclic compounds is the c-Jun N-terminal kinase

(JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling

cascade. Quantitative structure-activity relationship (QSAR) studies have been performed on

thiophene derivatives to explore their JNK inhibitory activity.[4][13]

Diagram 3: Hypothetical Kinase Signaling Pathway Modulation
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Hypothetical inhibition of the JNK signaling pathway.

Conclusion
5-(Pyridin-2-yl)thiophene-2-carbaldehyde is a valuable heterocyclic compound with a

straightforward synthesis and significant potential for derivatization. The robust synthetic

methodologies, including Suzuki-Miyaura coupling and innovative skeletal editing, provide

accessible routes to this scaffold. The diverse biological activities exhibited by its derivatives
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underscore its importance as a platform for the development of new therapeutic agents,

particularly in the areas of oncology and infectious diseases. Further investigation into the

structure-activity relationships and mechanism of action of novel derivatives is warranted to

fully exploit the therapeutic potential of this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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